molecular formula C9H19Br2N B8495399 1-(1-Methyl-3-bromopropyl)piperidine hydrobromide CAS No. 88805-99-6

1-(1-Methyl-3-bromopropyl)piperidine hydrobromide

Cat. No. B8495399
M. Wt: 301.06 g/mol
InChI Key: BNIIXHRNARSHEM-UHFFFAOYSA-N
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Patent
US04549023

Procedure details

5 g of the 1-(1-methyl-3-phenoxypropyl)piperidine thus obtained was reacted with 30 ml of 40% hydrobromic acid at 150° C. for 7 hours with stirring. The reaction solution was cooled, 20 ml of chloroform was added and then the solution was separated into two phases, which phases were then separated from each other. The hydrobromic acid was removed under reduced pressure and the residue was recrystallized from 5 ml of ethyl alcohol to give 4.84 g of 1-(1-methyl-3-bromopropyl)piperidine hydrobromide in a yield of 75%.
Name
1-(1-methyl-3-phenoxypropyl)piperidine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:3][CH2:4]OC1C=CC=CC=1.[BrH:18]>C(Cl)(Cl)Cl>[BrH:18].[CH3:1][CH:2]([N:12]1[CH2:17][CH2:16][CH2:15][CH2:14][CH2:13]1)[CH2:3][CH2:4][Br:18] |f:3.4|

Inputs

Step One
Name
1-(1-methyl-3-phenoxypropyl)piperidine
Quantity
5 g
Type
reactant
Smiles
CC(CCOC1=CC=CC=C1)N1CCCCC1
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled
CUSTOM
Type
CUSTOM
Details
the solution was separated into two phases, which phases
CUSTOM
Type
CUSTOM
Details
were then separated from each other
CUSTOM
Type
CUSTOM
Details
The hydrobromic acid was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from 5 ml of ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
Br.CC(CCBr)N1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 4.84 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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